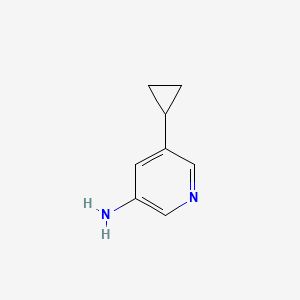

5-Cyclopropylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCFAKAQESPBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735022 | |

| Record name | 5-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314353-68-8 | |

| Record name | 5-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8). The information is compiled for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and logical workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed through experimental analysis for critical applications.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₀N₂ | --- | [1][2] |

| Molecular Weight | 134.18 g/mol | --- | [1][2] |

| Appearance | Light yellow to yellow Solid | Experimental | [2] |

| Boiling Point | 308.6 ± 30.0 °C | Predicted | [2] |

| Density | 1.188 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 6.54 ± 0.20 | Predicted | [2] |

| LogP | Not Found | --- | --- |

| Solubility | Not Found | --- | --- |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are established, standard protocols applicable to compounds like this compound.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter influencing a compound's solubility and absorption. Potentiometric titration is a reliable method for its determination.[3]

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the test compound (this compound) in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low.

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[4]

-

Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[4]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled vessel maintained at 25°C.

-

To determine the pKa of the amine (a basic function), titrate the solution with the standardized 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This point corresponds to the inflection point of the sigmoid curve.[3]

-

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for LogP determination.[5]

Methodology:

-

Phase Preparation:

-

Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[6]

-

-

Partitioning Experiment:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Add a known volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.

-

Seal the vessel and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[7]

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

-

Calculation:

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also a standard for determining thermodynamic equilibrium solubility.[10]

Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., water or a specific pH buffer).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[10]

-

-

Concentration Analysis:

-

Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Result Reporting:

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH) and is typically reported in units of mg/mL or µg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the standardized shake-flask method for determining the LogP of a compound.

Caption: Workflow for LogP determination via the shake-flask method.

References

- 1. CAS 1314353-68-8 | this compound - Synblock [synblock.com]

- 2. This compound | 1314353-68-8 [amp.chemicalbook.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. agilent.com [agilent.com]

- 7. enamine.net [enamine.net]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

5-Cyclopropylpyridin-3-amine molecular weight and formula

An In-Depth Technical Guide to 5-Cyclopropylpyridin-3-amine

This technical guide provides essential molecular information and a generalized experimental workflow for the synthesis and analysis of this compound, a compound of interest for researchers, scientists, and drug development professionals.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group. The key quantitative data for this molecule are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C8H10N2 | [1][2][3] |

| Molecular Weight | 134.18 g/mol | [1][3][4] |

| CAS Number | 1314353-68-8 | [1][2][3] |

| MDL Number | MFCD19543987 | [1][3] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary and detailed in specific patents or publications, a general synthetic approach can be inferred from common organic chemistry reactions used for similar structures. A plausible synthetic route would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, followed by a reduction or amination step.

A representative workflow for the synthesis and analysis of this compound is outlined below.

General Synthesis Workflow

A common method for the synthesis of similar pyridinamine derivatives involves a multi-step process:

-

Halogenation of a Pyridine Precursor: Introduction of a halogen atom (e.g., bromine or iodine) onto the pyridine ring at a suitable position to enable subsequent cross-coupling.

-

Suzuki-Miyaura Coupling: Reaction of the halogenated pyridine with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base to introduce the cyclopropyl group.

-

Nitration: Introduction of a nitro group onto the pyridine ring, which can then be reduced to an amine.

-

Reduction of the Nitro Group: The nitro group is reduced to the desired amine functionality using standard reducing agents such as hydrogen gas with a palladium catalyst, or tin(II) chloride.

Analytical Characterization Workflow

Following synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure and confirm the presence of both the cyclopropyl and pyridinamine moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient would typically be employed.

-

Melting Point Analysis: To determine the melting point range of the solid compound, which is an indicator of purity.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 5-Cyclopropylpyridin-3-amine: A Technical Guide

Disclaimer: Publicly accessible, experimentally-derived spectroscopic data for 5-Cyclopropylpyridin-3-amine is limited. The data presented in this guide is a projection based on the analysis of its structural motifs and comparison with analogous compounds. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics for researchers in drug development and related scientific fields.

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound. Detailed experimental protocols for acquiring such data are also included, alongside a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~7.95 | d | 1H | H-2 (Pyridine) | ~2.5 |

| ~7.85 | d | 1H | H-6 (Pyridine) | ~2.0 |

| ~7.00 | t | 1H | H-4 (Pyridine) | ~2.3 |

| ~3.70 | br s | 2H | -NH₂ | - |

| ~1.85 | tt | 1H | -CH- (Cyclopropyl) | ~8.5, 5.0 |

| ~0.95 | m | 2H | -CH₂- (Cyclopropyl, cis) | - |

| ~0.65 | m | 2H | -CH₂- (Cyclopropyl, trans) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-5 (Pyridine) |

| ~140.5 | C-3 (Pyridine) |

| ~135.0 | C-2 (Pyridine) |

| ~132.5 | C-6 (Pyridine) |

| ~123.0 | C-4 (Pyridine) |

| ~15.0 | -CH- (Cyclopropyl) |

| ~9.5 | -CH₂- (Cyclopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2900 | Medium | Cyclopropyl C-H Stretch |

| 1620 - 1580 | Strong | C=C and C=N Ring Stretching |

| 1600 - 1550 | Medium | N-H Bend (Scissoring) |

| 1340 - 1250 | Strong | Aromatic C-N Stretch |

| 900 - 650 | Strong, Broad | N-H Wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 80 | [M-H]⁺ |

| 119 | 40 | [M-NH₃]⁺ |

| 105 | 60 | [M-C₂H₅]⁺ (loss of ethyl from cyclopropyl) |

| 78 | 30 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

¹H NMR Spectroscopy Acquisition:

-

Spectrometer: 400 or 500 MHz NMR Spectrometer.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy Acquisition:

-

Spectrometer: 100 or 125 MHz NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (LC-MS with ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.

-

Mass Range: m/z 50-500.

-

Data Analysis: The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) by selecting the molecular ion for collision-induced dissociation (CID).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Cyclopropylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The document details a feasible synthetic pathway, including experimental protocols for key steps, and presents a thorough analysis of its structural and spectroscopic properties.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a reduction of a nitro intermediate. This synthetic strategy offers a versatile and efficient route to the target molecule.

Synthetic Pathway Overview

The overall synthetic scheme involves the coupling of a halogenated nitropyridine with a cyclopropylboronic acid derivative, followed by the reduction of the nitro group to the desired amine. The key intermediate is 5-bromo-3-nitropyridine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Cyclopropyl-3-nitropyridine via Suzuki-Miyaura Coupling

This procedure is analogous to the Suzuki-Miyaura coupling of aryl halides with boronic acids.[1]

-

Materials:

-

5-Bromo-3-nitropyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-3-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

-

Add a 2M aqueous solution of potassium phosphate (3.0 eq) and toluene as the solvent.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-cyclopropyl-3-nitropyridine.

-

Step 2: Reduction of 5-Cyclopropyl-3-nitropyridine to this compound

The reduction of the nitro group can be achieved through catalytic hydrogenation. This procedure is based on a general method for the reduction of nitropyridines.[1]

-

Materials:

-

5-Cyclopropyl-3-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 5-cyclopropyl-3-nitropyridine in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

-

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol [2] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not available in the searched literature. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for confirming the connectivity of the atoms in the molecule.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H2 | ~8.0 | s | 1H | H-2 |

| Pyridine-H4 | ~7.2 | s | 1H | H-4 |

| Pyridine-H6 | ~7.9 | s | 1H | H-6 |

| NH₂ | ~3.5-4.5 | br s | 2H | -NH₂ |

| Cyclopropyl-CH | ~1.8 | m | 1H | CH of cyclopropyl |

| Cyclopropyl-CH₂ | ~0.9 | m | 2H | CH₂ of cyclopropyl |

| Cyclopropyl-CH₂' | ~0.6 | m | 2H | CH₂' of cyclopropyl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Pyridine-C5 | ~135 | C-5 |

| Pyridine-C3 | ~140 | C-3 |

| Pyridine-C2 | ~138 | C-2 |

| Pyridine-C4 | ~125 | C-4 |

| Pyridine-C6 | ~142 | C-6 |

| Cyclopropyl-CH | ~15 | CH of cyclopropyl |

| Cyclopropyl-CH₂ | ~8 | CH₂ of cyclopropyl |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[3][4]

| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |

| 3450-3300 | Medium | N-H stretch | Primary amine (asymmetric and symmetric) |

| 3100-3000 | Medium | C-H stretch | Aromatic and cyclopropyl C-H |

| 1620-1580 | Medium | N-H bend | Primary amine |

| 1580-1450 | Medium to Strong | C=C and C=N stretch | Pyridine ring vibrations |

| 1340-1250 | Strong | C-N stretch | Aromatic amine |

| 1050-1000 | Medium | Cyclopropyl ring | Ring breathing |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 134

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to form [M-1]⁺.

-

Alpha-cleavage of the cyclopropyl group.

-

Fragmentation of the pyridine ring.

-

Applications and Logical Relationships

This compound and its derivatives are of significant interest in medicinal chemistry due to the presence of the pharmacophoric pyridine ring and the unique conformational constraints imposed by the cyclopropyl group.

Caption: Role of this compound in drug discovery.

The amine functionality provides a key site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. The cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates.

This technical guide serves as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic compounds. The provided protocols and characterization data will facilitate the efficient production and utilization of this compound in various research and development endeavors.

References

A Technical Guide to the Solubility and Stability of 5-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyclopropylpyridin-3-amine, a novel heterocyclic amine with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar aminopyridines and cyclopropylamines to predict its physicochemical properties. Detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing stability under various stress conditions, are provided to enable researchers to generate precise data for this molecule. This guide aims to serve as a foundational resource for scientists and developers working with this compound, facilitating its advancement from discovery to application.

Introduction

This compound (CAS 1314353-68-8) is a substituted pyridine derivative featuring a cyclopropyl group at the 5-position and an amino group at the 3-position. Its molecular formula is C₈H₁₀N₂ with a molecular weight of 134.18 g/mol . The unique combination of the aromatic pyridine ring, the basic amino group, and the strained cyclopropyl moiety suggests that this compound may exhibit interesting biological activities and chemical properties. Understanding the solubility and stability of this compound is critical for its development as a potential drug candidate or agrochemical, as these properties fundamentally influence its formulation, delivery, and efficacy.

This guide provides a theoretical assessment of its expected solubility and stability based on analogous compounds and outlines detailed experimental procedures for empirical determination.

Predicted Physicochemical Properties

Solubility

The solubility of a compound is influenced by its polarity, hydrogen bonding capacity, and crystal lattice energy.

-

Aminopyridine Core: The pyridine ring provides a degree of aromatic character and the nitrogen atom can act as a hydrogen bond acceptor. The amino group is a strong hydrogen bond donor and acceptor, which generally enhances aqueous solubility. For instance, 2-aminopyridine and 4-aminopyridine are soluble in water[1][2].

-

Cyclopropyl Substituent: The cyclopropyl group is a small, nonpolar, aliphatic ring. Its introduction is expected to increase the lipophilicity of the molecule compared to unsubstituted 3-aminopyridine, which may decrease its aqueous solubility but enhance its solubility in organic solvents.

Based on these considerations, this compound is predicted to be a weakly basic compound with moderate aqueous solubility and good solubility in polar organic solvents. The solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen and the exocyclic amino group.

Table 1: Solubility of Structurally Related Aminopyridines in Various Solvents

| Compound | Solvent | Solubility (mol fraction) at 298.15 K (25 °C) | Reference |

| 2-Aminopyridine | N-Methyl-2-pyrrolidone (NMP) | 0.533 | [3] |

| 2-Aminopyridine | N,N-Dimethylformamide (DMF) | 0.489 | [3] |

| 2-Aminopyridine | Methanol | 0.401 | [3] |

| 2-Aminopyridine | Ethanol | 0.355 | [3] |

| 2-Aminopyridine | Acetone | ~0.3 (estimated from graph) | [4] |

| 2-Aminopyridine | Ethyl Acetate | ~0.2 (estimated from graph) | [4] |

| 2-Aminopyridine | Chloroform | ~0.15 (estimated from graph) | [4] |

| 2-Aminopyridine | Acetonitrile | 0.088 | [3] |

| 2-Aminopyridine | n-Hexane | 0.002 | [3] |

| 2-Aminopyridine | Cyclohexane | 0.001 | [3] |

| 4-Aminopyridine | Water | 50 mg/mL | [1] |

Note: The solubility of 2-aminopyridine generally increases with temperature in the studied solvents.[3][4]

Stability

The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolytic Stability: Pyridine and its derivatives are generally stable to hydrolysis. The amino group may slightly influence the electron density of the ring, but significant hydrolytic degradation under typical pH conditions (pH 3-9) is not expected.

-

Oxidative Stability: The amino group on the pyridine ring is a potential site for oxidation. Aminopyridines can be oxidized, and the rate of degradation can be influenced by the position of the amino group[5]. The presence of the cyclopropyl group may also influence the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes[6]. Cyclopropylamines themselves are generally stable under normal conditions but are incompatible with strong oxidizing agents[7].

-

Photostability: Aromatic compounds, including pyridines, can be susceptible to photodegradation. The extent of this will depend on the absorption of UV-Vis radiation and the subsequent photochemical reactions.

Overall, this compound is expected to be reasonably stable, with the primary degradation pathway likely being oxidation of the amino group.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

This high-throughput method is useful for early-stage drug discovery.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS).

-

Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

-

Time Points: At specified time points, withdraw aliquots of the stressed samples.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of degradation of this compound and identify and quantify the major degradation products. Mass spectrometry can be used for structural elucidation of unknown degradants.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Caption: Forced Degradation Study Workflow.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for its characterization. Based on the analysis of its structural analogues, the compound is predicted to have moderate aqueous solubility and good stability, with oxidation of the amino group being the most probable degradation pathway. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to empirically determine these critical physicochemical properties. The generation of such data will be invaluable for the future development and application of this compound in the pharmaceutical and agrochemical industries.

References

A Technical Guide to the Purity and Quality Specifications of 5-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylpyridin-3-amine is a key building block and intermediate in the synthesis of a variety of pharmacologically active molecules. As with any component destined for use in drug development and manufacturing, ensuring its purity and quality is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the purity and quality specifications for this compound, along with detailed experimental protocols for its analysis.

Core Quality Attributes

The quality of this compound is defined by a series of critical attributes, each of which must be controlled within stringent limits. These attributes include its identity, purity, impurity profile, and physical-chemical properties.

Table 1: General Quality Specifications for this compound

| Parameter | Specification | Typical Analytical Method |

| Identification | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |

| Appearance | White to off-white or light yellow solid/powder | Visual Inspection |

| Assay (Purity) | ≥ 98.0%[1][2] | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace Gas Chromatography (HS-GC) |

| Heavy Metals | ≤ 10 ppm (as lead) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |

| Sulphated Ash | ≤ 0.1% | Gravimetric Analysis |

Impurity Profiling

A thorough understanding and control of impurities is critical. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Table 2: Potential Impurity Profile and Limits

| Impurity Type | Potential Impurities | Specification Limit |

| Process-Related Impurities | Isomeric pyridines (e.g., 6-Cyclopropylpyridin-3-amine) | ≤ 0.15% |

| Unreacted starting materials | ≤ 0.2% | |

| By-products from synthesis | ≤ 0.15% | |

| Residual Solvents | Varies based on synthesis (e.g., Toluene, Heptane, Ethanol) | Per ICH Q3C Guidelines |

| Elemental Impurities | Pb, As, Hg, Cd, etc. | Per ICH Q3D Guidelines |

| Nitrosamines | N-nitroso compounds | To be assessed as per regulatory guidance |

Note: The specific impurities and their limits should be determined based on the synthetic process and a thorough risk assessment.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate assessment of the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the assay (purity) of this compound and to quantify its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The purity is calculated by the area normalization method, and impurities are quantified against a reference standard if available.

Water Content by Karl Fischer Titration

This method is used for the specific determination of water content.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagents: Karl Fischer reagent (e.g., HYDRANAL™-Coulomat AG). For strongly basic amines, a neutralizing agent like benzoic acid may be added to the anolyte.[3]

-

Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it directly into the titration vessel.

-

Procedure: The titrator automatically adds the Karl Fischer reagent until the endpoint is reached. The water content is then calculated by the instrument.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

This method is used to identify and quantify residual solvents from the manufacturing process.

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A column suitable for residual solvent analysis, such as a G43 phase (e.g., DB-624).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: 200 °C

-

Detector: 250 °C

-

Oven: Programmed temperature gradient (e.g., 40 °C for 10 minutes, then ramp to 240 °C).

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 30 minutes

-

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).

-

Procedure: The headspace vial is heated, and the vapor phase is injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method provides a sensitive and specific means of quantifying elemental impurities.

-

Instrumentation: An ICP-MS system.

-

Sample Preparation: The sample is accurately weighed and digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. The digested sample is then diluted to a suitable volume with deionized water.

-

Procedure: The prepared sample solution is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of individual elements against certified reference materials. This method should be compliant with guidelines such as ICH Q3D.[4]

Quality Control Workflow

A robust quality control system is essential to ensure that each batch of this compound meets the required specifications. The following diagram illustrates a typical quality control workflow.

References

The Ascendant Trajectory of Aminopyridines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of these compounds, offering a comprehensive resource on their anticancer, antimicrobial, and neuroprotective properties. By providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows, this document aims to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity of Novel Aminopyridine Derivatives

Novel aminopyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The following sections detail their quantitative efficacy and the experimental methods used for their evaluation.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various novel aminopyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Aminopyridine Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series A | |||

| A1 | EGFR-wt | <0.5 | [1] |

| A2 | ERBB2 (HER2) | 0.26 | [1] |

| Series B | |||

| 14l | Baf3-EGFRL858R/T790M/C797S | 0.008-0.011 | [2] |

| Series C | |||

| MR3278 | MOLM-16 (AML) | 2.6 | [3][4] |

| MR3278 | Mv-4-11 (AML) | 3.7 | [3][4] |

| Series D | |||

| 21b | HEL (Erythroleukemia) | - | [5] |

| Series E | |||

| 11r | HEL (Erythroleukemia) | 1.10 | [6] |

| 11r | MV4-11 (AML) | 0.00943 | [6] |

| 14l | HEL (Erythroleukemia) | 0.84 | [6] |

| 14l | Molm-13 (AML) | 0.019 | [6] |

| Series F | |||

| 35 | T47D (Breast Cancer) | 7.9 | [7] |

| 35 | MCF-7 (Breast Cancer) | 9.4 | [7] |

| Series G | |||

| 12 | EGFR | 0.081 | [8] |

| 17 | EGFR | 0.087 | [8] |

| Series H | |||

| 18 | HepG2 (Liver) | 5.25 | [9] |

| 17 | MCF-7 (Breast Cancer) | 5.55 | [9] |

| 14b | HCT116 (Colon) | 5.68 | [9] |

| 18 | A549 (Lung) | 5.24 | [9] |

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Aminopyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Series A | |||

| A1 | EGFR-wt | - | [1] |

| A2 | ERBB2 (HER2) | 260 | [1] |

| Series B | |||

| MR3278 | PI3Kδ | 30 | [3][4] |

| Series C | |||

| KRC-180 | JAK2 | 123 | [10] |

| Series D | |||

| 21b | JAK2 | 9 | [5] |

| Series E | |||

| 11r | JAK2 | 2.01 | [6] |

| 11r | FLT3 | 0.51 | [6] |

| 14l | JAK2 | 1.8 | [6] |

| 14l | FLT3 | 0.68 | [6] |

| Series F | |||

| 35 | PI3Kα | 150 | [7] |

| Series G | |||

| 12 | BRAFV600E | 93 | [8] |

| 17 | BRAFV600E | 107 | [8] |

| Series H | |||

| 18 | VEGFR-2 | 170 | [9] |

| 17 | EGFRT790M | 300 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Novel aminopyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyridine derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity of Novel Aminopyridine Derivatives

Several novel aminopyridine derivatives have demonstrated potent activity against a range of pathogenic bacteria, particularly Gram-positive strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The diameter of the zone of inhibition in a disk diffusion assay provides a qualitative measure of susceptibility.

Table 3: Antimicrobial Activity of Novel Aminopyridine Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 8.66 ± 0.57 | 39 ± 0.000 | [14][15] |

| 2c | Bacillus subtilis | - | 39 ± 0.000 | [14][15] |

| 2c | Bacillus cereus | - | 78 ± 0.000 | [14] |

| 2c | Enterococcus faecalis | - | 78 ± 0.000 | [14] |

| 2c | Micrococcus luteus | - | 78 ± 0.000 | [14] |

| 2c | Listeria monocytogenes | - | 156 ± 0.000 | [14] |

| 22c | Staphylococcus aureus | - | 39 ± 0.000 | [16] |

| 22c | Bacillus subtilis | - | 39 ± 0.000 | [16] |

| Cu complex | Staphylococcus aureus | - | 15.60 | [16] |

| 32 | Lactobacillus monocytogenes | - | 31.25 | [16] |

| 9 | Enterobacter coli | - | 31.25 | [16] |

| All compounds | Bacillus subtilis | - | 7.60 | [16] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[17][18][19][20][21]

Materials:

-

Bacterial isolates

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Filter paper disks (6 mm)

-

Novel aminopyridine derivatives

-

Forceps

-

Incubator (35-37°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[21]

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time, to ensure a confluent lawn of growth.[18]

-

Allow the plate to dry for 3-5 minutes.[18]

-

-

Application of Antibiotic Disks:

-

Incubation:

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or caliper.[19]

-

Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

-

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of novel aminopyridine derivatives are often attributed to their ability to modulate the activity of specific protein kinases within critical cellular signaling pathways.

Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several aminopyridine derivatives have been identified as potent inhibitors of JAK2.[5][6][10][22][23][24]

Inhibition of the EGFR/HER2 Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a central role in regulating cell growth, proliferation, and differentiation. Their overexpression or mutation is a hallmark of several cancers. Certain aminopyridine derivatives have been developed as dual inhibitors of EGFR and HER2.[1]

References

- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biological evaluation of a novel molecular targeted drug PI3K δ inhibitor -2-aminopyridine derivatives-FDC Chemical [fdc-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 18. asm.org [asm.org]

- 19. microbenotes.com [microbenotes.com]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 5-Cyclopropylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8), a valuable building block in medicinal chemistry and drug discovery. This document details commercially available suppliers, outlines a robust synthetic protocol for its preparation, and presents visual workflows to streamline its acquisition and synthesis for research and development purposes.

Sourcing and Procurement of this compound

The accessibility of key starting materials is paramount for the timely advancement of research projects. This compound is available from several chemical suppliers. The following table summarizes key information from various vendors to aid in the procurement process. Researchers are advised to request quotes directly from the suppliers for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities & Pricing |

| Synblock | 1314353-68-8 | ≥ 98% | Bulk quote request available.[1] |

| BLD Pharm | 1314353-68-8 | N/A | Pricing available upon request via their website. |

| Apollo Scientific | 1159821-66-5 (Isomer) | ≥ 95% | 250mg: £44.00, 1g: £133.00, 5g: £481.00 (Pricing for 6-cyclopropylpyridin-3-amine).[2] |

| Dabos | OR306605-1G (Isomer) | N/A | 1g: $432.35 (Pricing for 2-cyclopropylpyridin-3-amine).[3] |

| CP Lab Safety | 893738-68-6 (Isomer) | min 95% | 100mg available (Pricing not specified).[4] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. Some suppliers listed provide pricing for isomers, which may serve as a reference, but direct inquiry for this compound is necessary.

Synthesis of this compound

For laboratories preferring to synthesize this intermediate, a plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron compound. In this case, the synthesis involves the coupling of the commercially available 3-Amino-5-bromopyridine with cyclopropylboronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The reaction scheme involves the palladium-catalyzed cross-coupling of 3-Amino-5-bromopyridine with cyclopropylboronic acid in the presence of a suitable base and phosphine ligand.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminobromopyridines.[5]

Materials:

-

3-Amino-5-bromopyridine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-Amino-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizing the Workflow and a Potential Signaling Pathway

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the procurement and synthesis workflow, as well as a hypothetical signaling pathway where a derivative of this compound might be investigated.

Caption: Procurement and Synthesis Workflow.

Caption: Hypothetical Signaling Pathway Inhibition.

This guide provides a foundational resource for researchers working with this compound. By consolidating supplier information and a detailed synthetic protocol, it aims to facilitate the efficient procurement and utilization of this important chemical intermediate in the pursuit of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Cyclopropylpyridin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies detailed below offer a starting point for reaction optimization and highlight the key parameters for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3] For nitrogen-containing heterocycles like this compound, the Suzuki coupling provides a direct route to introduce a wide variety of aryl and heteroaryl substituents at the 3-position, assuming a suitable leaving group (e.g., bromine or chlorine) is present at that position.

The presence of the amino group on the pyridine ring can influence the reaction, potentially by coordinating to the palladium catalyst.[1] However, with the appropriate selection of catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki coupling of a halogenated precursor of this compound is not extensively available in the public domain, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong predictive model for the expected outcomes with 5-halo-3-cyclopropylpyridin-3-amine.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |

| 6 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 72 |

| 7 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 68 |

| 8 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of a hypothetical 5-halo-3-cyclopropylpyridin-3-amine with an arylboronic acid. These should be optimized for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

5-Halo-3-cyclopropylpyridin-3-amine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add 5-halo-3-cyclopropylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[1][2]

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave Irradiation

Materials:

-

5-Halo-3-cyclopropylpyridin-3-amine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine 5-halo-3-cyclopropylpyridin-3-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).[1]

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined experimentally.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 5-cyclopropyl-3-arylpyridines via Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling synthesis.

References

Application Notes and Protocols for the Synthesis of 5-Cyclopropylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 5-Cyclopropylpyridin-3-amine, a valuable building block in medicinal chemistry. The following sections detail common and effective methods for derivatization, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-cyclopropylpyridin-3-amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This method is widely used to synthesize N-aryl and N-heteroaryl amines from aryl halides or triflates and primary or secondary amines.

A general protocol for the Buchwald-Hartwig amination of aryl halides with aminopyrimidine derivatives involves the use of a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II), a ligand like Xantphos, and a base, typically sodium tert-butoxide, in a suitable solvent like refluxing toluene under an inert atmosphere. This reaction can produce N-aryl derivatives in moderate to good yields, generally ranging from 27% to 82%.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established methods for the N-arylation of aminopyrimidines and can be applied to this compound.[4]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq), and the ligand, Xantphos (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Hypothetical)

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 5-Cyclopropyl-N-(p-tolyl)pyridin-3-amine | 75 |

| 2 | 1-Bromo-4-methoxybenzene | 5-Cyclopropyl-N-(4-methoxyphenyl)pyridin-3-amine | 82 |

| 3 | 1-Bromo-3-fluorobenzene | 5-Cyclopropyl-N-(3-fluorophenyl)pyridin-3-amine | 68 |

Suzuki-Miyaura Coupling for the Synthesis of 5-Cyclopropyl-3-arylpyridines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures.

For substrates like aminopyridines, the choice of a suitable halo-precursor is crucial. A common strategy involves the use of a bromo-substituted aminopyridine. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate in a solvent mixture such as 1,4-dioxane and water.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Analog

This protocol is based on the successful Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.

Materials:

-

5-Bromo-3-aminopyridine derivative (as a proxy for a halo-derivative of this compound)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vessel, add the 5-bromo-3-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine

The following data for a structurally similar compound provides an indication of expected yields.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |

| 2 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 89 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 92 |

| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

Amide Bond Formation for the Synthesis of N-Acyl-5-cyclopropylpyridin-3-amines

Amide coupling is a fundamental transformation in organic synthesis, frequently employed in drug discovery to link carboxylic acids and amines.[6] A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages. Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), T3P (Propylphosphonic Anhydride), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with additives like HOBt (Hydroxybenzotriazole).[7][8][9][10]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general one-pot procedure for a HATU-mediated amide coupling.[9]

Materials:

-

This compound

-

Carboxylic acid

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard reaction glassware

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF or DCM at 0 °C, add HATU (1.2 eq) and DIPEA or TEA (2.0-3.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for amide coupling reactions with this compound based on typical yields for these types of reactions.

| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) |

| 1 | Benzoic Acid | HATU | DIPEA | DMF | N-(5-Cyclopropylpyridin-3-yl)benzamide | 90 |

| 2 | 4-Chlorobenzoic Acid | T3P | TEA | DCM | 4-Chloro-N-(5-cyclopropylpyridin-3-yl)benzamide | 85 |

| 3 | Acetic Acid | EDC/HOBt | DIPEA | DCM | N-(5-Cyclopropylpyridin-3-yl)acetamide | 88 |

Visualizations

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

Application Notes: 5-Cyclopropylpyridin-3-amine as a Versatile Building Block for Novel Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies. The development of potent and selective inhibitors often relies on the exploration of diverse chemical scaffolds. This document outlines the potential of 5-cyclopropylpyridin-3-amine as a valuable building block in the synthesis of novel Aurora kinase inhibitors and provides detailed protocols for their evaluation.

The pyridine core of this compound offers a versatile scaffold that can be readily functionalized to interact with the ATP-binding pocket of Aurora kinases. The cyclopropyl group can provide favorable interactions within the hydrophobic regions of the kinase domain, potentially enhancing potency and selectivity. This building block can be incorporated into various inhibitor frameworks, such as pyrimidine-based structures, which are common among known Aurora kinase inhibitors.

While no Aurora kinase inhibitors explicitly synthesized from this compound are currently documented in publicly available literature, this application note will utilize a representative framework based on known cyclopropyl-containing kinase inhibitors to illustrate the synthetic and biological evaluation workflow. We will use the well-characterized pan-Aurora kinase inhibitor, SNS-314, and other pyrimidine-based inhibitors as exemplars for biological assays and data presentation.

Hypothetical Synthesis of a 2,4-Diaminopyrimidine-based Inhibitor